molecular formula C13H15ClN2O3 B5804156 4-chloro-N-cyclohexyl-2-nitrobenzamide

4-chloro-N-cyclohexyl-2-nitrobenzamide

Cat. No.: B5804156
M. Wt: 282.72 g/mol
InChI Key: JXQPFXISUQHSRZ-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclohexyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position and a chloro substituent at the para position on the benzene ring. The cyclohexyl group attached to the amide nitrogen contributes to its stereoelectronic properties and influences its intermolecular interactions, such as hydrogen bonding and crystal packing .

Properties

IUPAC Name

4-chloro-N-cyclohexyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-9-6-7-11(12(8-9)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQPFXISUQHSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-cyclohexyl-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-2-nitrobenzamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the growth of microorganisms through interaction with specific molecular targets, such as enzymes or cell membranes. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzamide scaffold significantly impacts physicochemical properties and intermolecular interactions. Key analogs include:

(a) 4-Chloro-N-cyclohexylbenzamide
  • Key Findings : The cyclohexyl group adopts a chair conformation, stabilizing the molecule through intramolecular steric effects. Intermolecular N–H⋯O hydrogen bonds form 1D chains in the crystal lattice .
(b) 3-Chloro-N-cyclohexylbenzamide
  • Structure : Chloro at meta.
  • Key Findings : Similar chair conformation of the cyclohexyl group but distinct hydrogen-bonding patterns (C(4) chains along [100]) due to altered substituent positioning .
  • Comparison : The meta-chloro substitution disrupts symmetry, leading to different crystal packing compared to the para-chloro derivative .
(c) N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide
  • Structure : Nitro and chloro groups on separate aromatic rings.
  • Key Findings : Exhibits strong intramolecular charge transfer due to dual nitro groups, which may enhance UV absorption properties .
  • Comparison : The separated nitro and chloro groups reduce steric hindrance compared to the ortho-nitro/para-chloro configuration in the target compound.

Functional Group Modifications

(a) N-Cyclohexyl-2-fluorobenzamide
  • Structure : Fluorine at ortho instead of nitro.
  • Key Findings : Fluorine’s electronegativity increases dipole moments but reduces hydrogen-bonding capacity compared to nitro groups .
  • Comparison: The nitro group in 4-chloro-N-cyclohexyl-2-nitrobenzamide enhances π-π stacking interactions in the solid state, which fluorine cannot replicate .
(b) 4-Chloro-N-(2-methoxyphenyl)benzamide
  • Structure : Methoxy group on the aniline moiety.
  • Key Findings : The methoxy group participates in C–H⋯O interactions, influencing crystal morphology .
  • Comparison : The methoxy group introduces steric bulk and polarizability, altering solubility and melting points relative to the cyclohexyl-substituted analog.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Key Interactions Notable Properties
This compound ortho-NO₂, para-Cl 296.74 g/mol N–H⋯O, π-π stacking High thermal stability
4-Chloro-N-cyclohexylbenzamide para-Cl 251.77 g/mol N–H⋯O hydrogen bonds Chair conformation of cyclohexyl
3-Chloro-N-cyclohexylbenzamide meta-Cl 251.77 g/mol C(4) hydrogen-bonded chains Non-planar amide group
N-Cyclohexyl-2-fluorobenzamide ortho-F 237.29 g/mol Weak C–H⋯F interactions Enhanced solubility

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